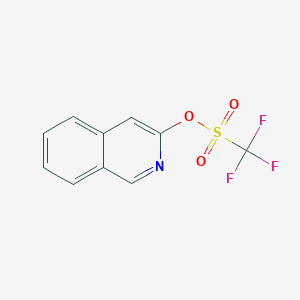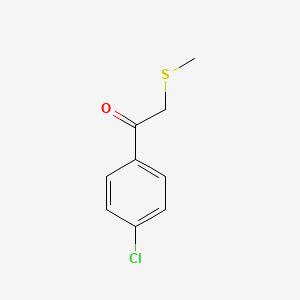
METHYL 2,5-BIS(BENZYLOXY)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2,5-BIS(BENZYLOXY)BENZOATE is an organic compound with the molecular formula C22H20O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with phenylmethoxy groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-bis(phenylmethoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,5-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form the bis(phenylmethoxy) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2,5-BIS(BENZYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2,5-BIS(BENZYLOXY)BENZOATE has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,5-bis(phenylmethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar in structure but with hydroxyl groups instead of phenylmethoxy groups.
Benzoic acid, 2,5-dimethoxy-, methyl ester: Contains methoxy groups instead of phenylmethoxy groups.
Uniqueness
METHYL 2,5-BIS(BENZYLOXY)BENZOATE is unique due to the presence of two phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and solubility, making it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
106296-25-7 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
methyl 2,5-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)20-14-19(25-15-17-8-4-2-5-9-17)12-13-21(20)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
OVXCJUUIMQECQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8774918.png)

![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8774947.png)






